molecular formula C5H9N3O B15198783 2-Amino-1,4-dimethyl-1H-imidazol-5-ol

2-Amino-1,4-dimethyl-1H-imidazol-5-ol

Katalognummer: B15198783
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: NJHZNAAOIUPBMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1,4-dimethyl-1H-imidazol-5-ol is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features an amino group and two methyl groups attached to the imidazole ring, which can influence its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,4-dimethyl-1H-imidazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-1,4-dimethyl-1H-imidazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

    Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroimidazoles, while substitution reactions can introduce various functional groups into the imidazole ring .

Wissenschaftliche Forschungsanwendungen

2-Amino-1,4-dimethyl-1H-imidazol-5-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-1,4-dimethyl-1H-imidazol-5-ol involves its interaction with specific molecular targets. The amino group and the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-1-methyl-1H-imidazol-5-ol
  • 2-Amino-4,5-dimethyl-1H-imidazole
  • 2-Amino-1,4,5-trimethyl-1H-imidazole

Comparison: Compared to these similar compounds, 2-Amino-1,4-dimethyl-1H-imidazol-5-ol is unique due to the specific positioning of its amino and methyl groups. This unique structure can influence its reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C5H9N3O

Molekulargewicht

127.14 g/mol

IUPAC-Name

2-amino-3,5-dimethylimidazol-4-ol

InChI

InChI=1S/C5H9N3O/c1-3-4(9)8(2)5(6)7-3/h9H,1-2H3,(H2,6,7)

InChI-Schlüssel

NJHZNAAOIUPBMQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C(=N1)N)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.